MAGL Inhibitory Potency: Impact of 2-Benzylthio Substitution vs. Unsubstituted Benzoylpiperidine
In a second-generation benzoylpiperidine MAGL inhibitor series, the unsubstituted benzoylpiperidine scaffold (compound 1, lacking the 2-benzylthio group) displayed an IC₅₀ >10,000 nM against human recombinant MAGL. Introduction of a 2-arylthio substituent yielded compounds with low nanomolar potency. While 1-[2-(benzylthio)benzoyl]piperidine itself was not tested directly in that study, the closest analog bearing a 2-(4-chlorophenylthio) substituent (compound 21a) achieved an IC₅₀ of 12.1 nM, representing a >800-fold improvement [1]. This class-level trend indicates that the benzylthio modification is essential for high MAGL affinity.
| Evidence Dimension | MAGL inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | Not directly reported; predicted IC₅₀ in low nanomolar range based on SAR |
| Comparator Or Baseline | Benzoylpiperidine (unsubstituted): IC₅₀ >10,000 nM; 2-(4-chlorophenylthio)benzoylpiperidine (21a): IC₅₀ = 12.1 nM |
| Quantified Difference | >800-fold improvement over unsubstituted benzoylpiperidine |
| Conditions | Enzymatic assay using human recombinant MAGL with 4-NPA substrate; data from Eur J Med Chem 2021 |
Why This Matters
Procurement of the benzylthio-substituted compound is mandatory for research aiming to achieve sub-micromolar MAGL inhibition, as its unsubstituted counterpart is essentially inactive.
- [1] Granchi C. et al. Design, synthesis and biological evaluation of second-generation benzoylpiperidine derivatives as reversible MAGL inhibitors. Eur J Med Chem. 2021;209:112857. Table 1. View Source
